molecular formula C9H19N2OPS B14162576 O-Propyl bis[(2-methylaziridin-1-yl)]phosphinothioate CAS No. 3678-18-0

O-Propyl bis[(2-methylaziridin-1-yl)]phosphinothioate

Cat. No.: B14162576
CAS No.: 3678-18-0
M. Wt: 234.30 g/mol
InChI Key: BWAKWQXGWQEEEQ-UHFFFAOYSA-N
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Description

O-Propyl bis[(2-methylaziridin-1-yl)]phosphinothioate is a chemical compound with the molecular formula C9H19N2OPS. It is known for its unique structure, which includes aziridine rings and a phosphinothioate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Propyl bis[(2-methylaziridin-1-yl)]phosphinothioate typically involves the reaction of propyl phosphinothioate with 2-methylaziridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents and catalysts to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and stringent quality control measures to ensure the purity and consistency of the product. The reaction conditions are optimized to maximize yield and minimize production costs .

Chemical Reactions Analysis

Types of Reactions

O-Propyl bis[(2-methylaziridin-1-yl)]phosphinothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

O-Propyl bis[(2-methylaziridin-1-yl)]phosphinothioate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential as an antimicrobial agent due to its aziridine rings.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of O-Propyl bis[(2-methylaziridin-1-yl)]phosphinothioate involves its interaction with molecular targets through its aziridine rings and phosphinothioate group. The aziridine rings can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The phosphinothioate group can also participate in various biochemical pathways, contributing to the compound’s overall effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-Propyl bis[(2-methylaziridin-1-yl)]phosphinothioate is unique due to its combination of aziridine rings and a phosphinothioate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

3678-18-0

Molecular Formula

C9H19N2OPS

Molecular Weight

234.30 g/mol

IUPAC Name

bis(2-methylaziridin-1-yl)-propoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C9H19N2OPS/c1-4-5-12-13(14,10-6-8(10)2)11-7-9(11)3/h8-9H,4-7H2,1-3H3

InChI Key

BWAKWQXGWQEEEQ-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=S)(N1CC1C)N2CC2C

Origin of Product

United States

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